1-(3,4-Dimethoxy-2-methylphenyl)ethan-1-amine
Overview
Description
“1-(3,4-Dimethoxy-2-methylphenyl)ethan-1-amine” is a chemical compound with the CAS Number: 1784488-42-1 . It has a molecular weight of 195.26 .
Molecular Structure Analysis
The molecular structure of “1-(3,4-Dimethoxy-2-methylphenyl)ethan-1-amine” can be represented by the formula C10H12O3 . This indicates that the molecule consists of 10 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms .Scientific Research Applications
Use in Chemical Synthesis
- Field : Chemistry
- Application : This compound is used in chemical synthesis . Its CAS Number is 1784488-42-1 .
- Method : The specific methods of application or experimental procedures were not detailed in the sources I found .
- Results : The outcomes of its use in chemical synthesis are not specified in the sources I found .
Use in Tyrosinase Inhibition
- Field : Biochemistry
- Application : A compound similar to “1-(3,4-Dimethoxy-2-methylphenyl)ethan-1-amine”, known as UP302, has been found to inhibit tyrosinase, an enzyme that catalyzes the production of melanin . This suggests potential applications in treating conditions related to melanin overproduction, such as hyperpigmentation .
- Method : UP302 was found in the medicinal plant Dianella ensifolia and was shown to inhibit mushroom tyrosinase in a competitive and reversible fashion . It was also tested on mouse melanoma cells B16-F1 and on human primary melanocytes .
- Results : UP302 was found to inhibit melanin formation with IC50 values of 15 and 8 μM respectively . Long-term treatment of cultured melanocytes with up to 62 μM of UP302 revealed no detectable cytotoxicity . In a reconstructed skin model (MelanoDerm TM), topical application of 0.1% UP302 resulted in significant skin lightening and decrease of melanin production without effects on cell viability, melanocyte morphology, or overall tissue histology .
Use in Antiviral Research
- Field : Biochemistry
- Application : Indole derivatives, which include compounds similar to “1-(3,4-Dimethoxy-2-methylphenyl)ethan-1-amine”, have been reported as antiviral agents . For example, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
- Method : The specific methods of application or experimental procedures were not detailed in the sources I found .
- Results : The compound showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
Use in Material Science
- Field : Material Science
- Application : This compound is used in material science, particularly in the synthesis of new materials .
- Method : The specific methods of application or experimental procedures were not detailed in the sources I found .
- Results : The outcomes of its use in material science are not specified in the sources I found .
Use in Antiviral Research
- Field : Biochemistry
- Application : Indole derivatives, which include compounds similar to “1-(3,4-Dimethoxy-2-methylphenyl)ethan-1-amine”, have been reported as antiviral agents . For example, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
- Method : The specific methods of application or experimental procedures were not detailed in the sources I found .
- Results : The compound showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
Use in Material Science
- Field : Material Science
- Application : This compound is used in material science, particularly in the synthesis of new materials .
- Method : The specific methods of application or experimental procedures were not detailed in the sources I found .
- Results : The outcomes of its use in material science are not specified in the sources I found .
Safety And Hazards
properties
IUPAC Name |
1-(3,4-dimethoxy-2-methylphenyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-7-9(8(2)12)5-6-10(13-3)11(7)14-4/h5-6,8H,12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVUTVLUGSLLTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)OC)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxy-2-methylphenyl)ethan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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